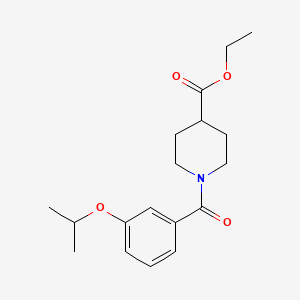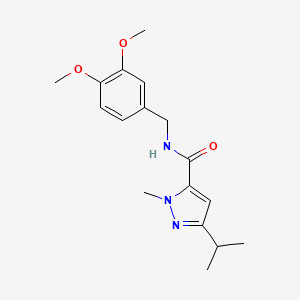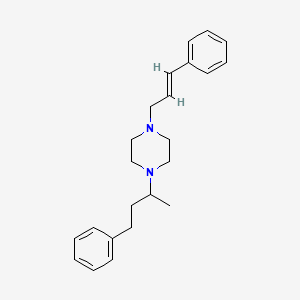
N-(2-chlorophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used for recreational purposes due to its hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-chlorophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically on the 5-HT2A and 5-HT2C receptors. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased energy. This compound has also been shown to increase heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily produced in large quantities. It also has well-defined chemical properties, making it easy to study. However, this compound also has limitations for use in lab experiments. Its psychoactive effects can make it difficult to control experimental conditions, and its potential for abuse makes it a controlled substance in many countries.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of neurological disorders such as depression and anxiety. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, research on the long-term effects of this compound use is needed to fully understand its safety and potential for abuse.
合成法
The synthesis of N-(2-chlorophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide involves the reaction of 1-benzylpiperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(2-chlorophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and its potential use as a treatment for various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use in cancer treatment.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-6-8-16(9-7-15)14-22-10-12-23(13-11-22)19(24)21-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPDNGVQYWTFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)

![5-[4-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467153.png)

![1-benzoyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5467165.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B5467181.png)
amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5467209.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5467214.png)
![N-cyclopentyl-4-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467221.png)
![3-[(dimethylamino)methyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5467225.png)
![3-allyl-5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467233.png)
![6-[2-(3,4-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467236.png)
